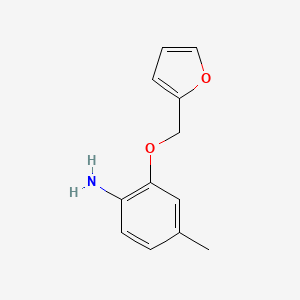

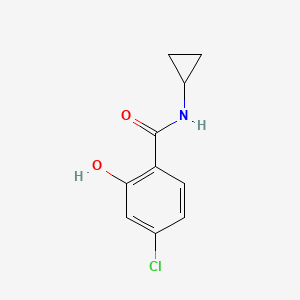

![molecular formula C12H19FN2O B1329034 N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine CAS No. 946716-69-4](/img/structure/B1329034.png)

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine, commonly referred to as 2-Amino-4-fluorophenoxyethylamine (AFE), is an organic compound used in a variety of scientific research applications. It is a member of the amine family and is composed of a nitrogen atom bonded to two ethyl groups and a fluorine atom. AFE has been used in a range of laboratory experiments due to its unique properties, which can be attributed to the presence of the fluorine atom.

Scientific Research Applications

Pharma Market Analysis

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine and its derivatives have been recognized for their potential in treating various disorders. For instance, 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives exhibit anti-dopaminergic properties, making them useful in treating schizophrenia, dependency, and neurodegenerative disorders. They also possess neuroleptic, neuroprotective, and antiaddictive activities, particularly highlighted for schizophrenia treatment (Habernickel, 2003).

Chemical and Radiochemical Studies

The compound has been involved in the development of new N4O2-donor acyclic chelators, which are crucial for creating Ga(iii) chelates with potential biomedical applications. These chelators have been assessed for suitability in obtaining Ga(iii) chelates relevant for biomedical applications, showing high in vivo stability and favorable biodistribution profiles in mice (Silva et al., 2015).

Polymerization Catalysts

The compound's derivatives have been utilized as catalysts in the polymerization process of lactide and ε-caprolactone, leading to products with narrow polydispersities under mild conditions. This emphasizes their role in the field of polymer chemistry and potential industrial applications (Westmoreland & Arnold, 2006).

Fluorescent Labelling and Photophysical Studies

In the domain of fluorescent labeling, derivatives of this compound have been synthesized for the covalent labeling of α-amino acids, displaying strong fluorescence and enabling novel functionalized probes for various applications. These probes exhibit strong fluorescence emissions under different conditions, contributing significantly to photophysical studies (Frade et al., 2007).

Development of Fluoroalkyl Amino Reagents

The synthesis of fluoroalkyl amino reagents from this compound has opened avenues in medicinal and agricultural chemistry. These reagents serve as electrophiles for introducing the fluoro(trifluoromethoxy)methyl group into important building blocks, underlining the compound's significance in developing new chemical entities (Schmitt et al., 2017).

properties

IUPAC Name |

2-[2-(diethylamino)ethoxy]-5-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN2O/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBQDLZWZTXBHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=C(C=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

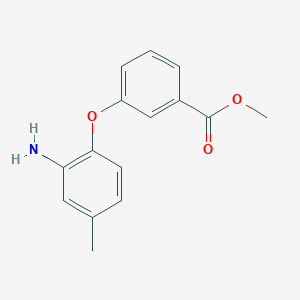

![(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B1328952.png)

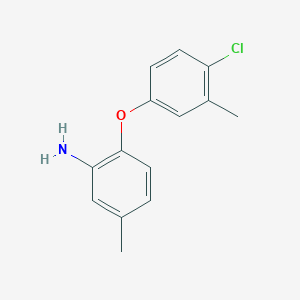

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B1328953.png)

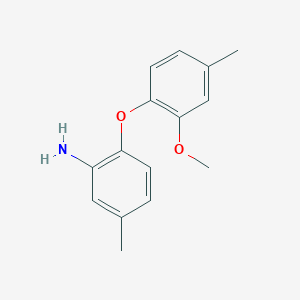

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B1328954.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B1328955.png)

![[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid](/img/structure/B1328965.png)

![Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate](/img/structure/B1328988.png)